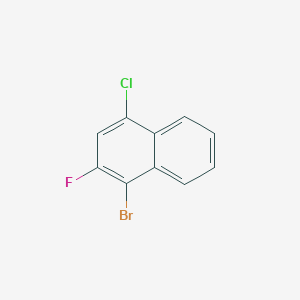
1-Bromo-4-chloro-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-2-fluoronaphthalene is a polyhalogenated aromatic compound with the molecular formula C10H5BrClF It is a derivative of naphthalene, where three hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-bromo-2-fluoronaphthalene, a chlorination reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: The major products are substituted naphthalenes where one or more halogen atoms are replaced by other functional groups.
Coupling Reactions: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1-Bromo-4-chloro-2-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-fluoronaphthalene depends on the specific application and target. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoronaphthalene: Similar structure but lacks the chlorine atom.
1-Bromo-4-chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-4-fluoronaphthalene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-4-chloro-2-fluoronaphthalene is unique due to the presence of three different halogen atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C10H5BrClF |
|---|---|
Molecular Weight |
259.50 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5H |
InChI Key |
WRAPMARTWZQFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















